N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

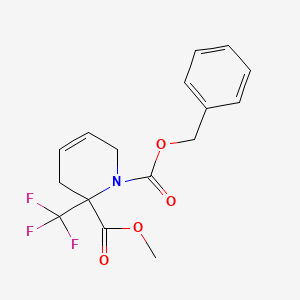

“N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

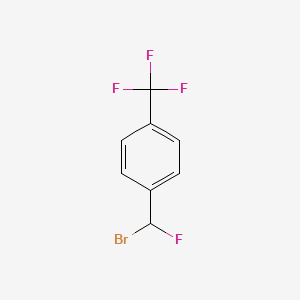

The molecular formula of “this compound” is C7H8Cl3NO . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and theoretical density of “this compound” are not available . It is known that the detection of hydroxylamine in pharmaceutical compounds can be challenging due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of a carbon atom, and high polarity .Scientific Research Applications

Biological and Medicinal Properties of Related Compounds

- Hydroxylamine and its derivatives, including those with chlorinated benzyl groups, have shown a range of biological activities. While hydroxylamine itself is a mutagen and has shown carcinostatic activity against certain tumors in animals, it also inactivates or inhibits various enzymes and viruses. This suggests that derivatives like N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride could have similar biological implications, warranting further investigation into their potential therapeutic applications (Gross, 1985).

Environmental Impact and Toxicology of Chlorinated Compounds

- The environmental persistence and toxicology of chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (a related herbicide), have been extensively studied. These studies highlight the potential ecological and human health impacts of such chemicals, indicating the importance of understanding the behavior and effects of this compound in similar contexts (Zuanazzi et al., 2020).

Synthetic Applications and Antioxidant Properties

- Isoxazolone derivatives, synthesized using hydroxylamine hydrochloride, have significant biological and medicinal properties. Such synthetic approaches and the resultant compounds' antioxidant evaluation provide a foundation for exploring this compound's utility in creating bioactive molecules (Laroum et al., 2019).

Nitrogen Cycle and Environmental Chemistry

- Hydroxylamine plays a crucial role in the nitrogen cycle, acting as an intermediate in various biochemical processes. Understanding these roles can guide research into the environmental and biochemical pathways involving this compound, especially considering its potential to affect microbial communities and nitrogen transformations (Soler-Jofra et al., 2020).

Analytical Chemistry and Environmental Monitoring

- Techniques for measuring nitrogen isotopes in atmospheric aerosols involve the use of compounds like hydroxylamine hydrochloride. Such methodologies underscore the importance of this compound and similar chemicals in environmental monitoring and analytical chemistry applications (Wang et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-10-11)7(9)3-6;/h1-3,10-11H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKQXFMRIUYEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)